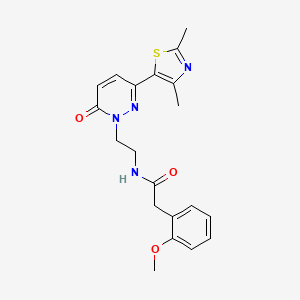

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Description

N-(2-(3-(2,4-Dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a pyridazinone-based acetamide derivative characterized by a 2,4-dimethylthiazole substituent at the 3-position of the pyridazinone core and a 2-methoxyphenyl acetamide group linked via an ethyl chain. This compound’s structural uniqueness lies in its hybrid heterocyclic system, combining a pyridazinone moiety (known for bioactivity in inflammation and cancer) with a thiazole ring (often associated with antimicrobial and antitumor properties) and a methoxy-substituted aromatic acetamide.

Properties

IUPAC Name |

N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-13-20(28-14(2)22-13)16-8-9-19(26)24(23-16)11-10-21-18(25)12-15-6-4-5-7-17(15)27-3/h4-9H,10-12H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWNNWCRMOPJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C19H21N5O3S

- Molecular Weight : 421.46 g/mol

The structure features a thiazole ring, a pyridazine moiety, and an acetamide group, which are believed to contribute to its pharmacological properties. The presence of these functional groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant anticancer properties. In particular, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:

- Ovarian carcinoma

- Oral squamous carcinoma

- Human colon carcinoma (HCT116)

The anticancer effects are primarily attributed to the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, similar compounds have been shown to induce apoptosis through mechanisms involving:

- Cell cycle arrest : Compounds block progression at the G2/M phase.

- Autophagy modulation : Some compounds stimulate or inhibit autophagic processes that contribute to their cytotoxic effects .

Enzyme Inhibition

The compound has also been evaluated for its potential as an inhibitor of various enzymes. For example, related compounds have demonstrated inhibitory activity against monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. The inhibition of MAO-A can lead to increased levels of neurotransmitters like serotonin and norepinephrine, suggesting potential applications in treating mood disorders .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of pyridazine derivatives, researchers tested several analogs against HCT116 cells. The results indicated that certain derivatives exhibited a promising anti-proliferative effect with IC50 values in the low micromolar range. Flow cytometry analysis revealed that treated cells showed increased apoptosis rates compared to control groups .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of similar compounds. The study highlighted that specific derivatives exhibited competitive inhibition against MAO-A with IC50 values as low as 0.060 μM, indicating strong potential for therapeutic applications in neurological disorders .

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCT116 | 5.0 | Apoptosis induction |

| Compound B | Ovarian Carcinoma | 3.5 | Microtubule disruption |

| Compound C | Oral Squamous | 7.8 | Cell cycle arrest |

Table 2: MAO-A Inhibition Comparison

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound D | 0.060 | Competitive |

| Compound E | 0.241 | Non-competitive |

| Compound F | 0.500 | Reversible |

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone and Related Derivatives

Key Observations:

Core Diversity: The target compound’s pyridazinone core contrasts with indazolo-quinoxaline derivatives (e.g., 6b), which exhibit larger fused-ring systems likely influencing receptor binding affinity .

Substituent Effects: The 2,4-dimethylthiazole group in the target compound distinguishes it from fluorophenyl (CAS 1232786-87-6) or methylthio-benzyl (8a, 8c) substituents in other pyridazinones. Thiazole’s electron-rich nature may enhance interactions with hydrophobic enzyme pockets compared to halogenated or sulfur-containing groups . The ethyl linker in the target compound provides flexibility, whereas shorter or rigid linkers (e.g., direct acetamide bonds in 8a) might restrict conformational mobility .

Synthetic Accessibility : Compounds like 8a and 8c were synthesized with yields as low as 10% (8a) due to steric hindrance from bulky substituents, suggesting that the target compound’s synthesis may require optimized conditions for its ethyl-thiazole linkage .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison

Analysis :

- The target compound’s anticipated NMR profile would feature distinct aromatic signals from the 2-methoxyphenyl group (δ 6.90–7.30) and methyl resonances from the thiazole (δ 2.60–2.70). Its HRMS is expected to align with pyridazinone derivatives in the 450–470 m/z range .

- Comparatively, tert-butyl groups (6b) produce sharp singlets (δ 1.40), while methylthio substituents (8a) show deshielded protons (δ 2.50) .

Functional Group Impact on Bioactivity (Hypothetical)

While biological data for the target compound are absent in the evidence, insights can be extrapolated:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.